Dibenzo[b,d]thiophen-2-yl(phenyl)methanone
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Overview
Description
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone is an organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a dibenzothiophene core linked to a phenylmethanone group, which imparts distinct electronic and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]thiophen-2-yl(phenyl)methanone typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization to form the dibenzothiophene core . The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique photophysical properties make it useful in the study of biological systems, particularly in fluorescence imaging.
Medicine: Research is ongoing into its potential use in drug development, particularly for its photodynamic therapy applications.
Mechanism of Action
The mechanism by which dibenzo[b,d]thiophen-2-yl(phenyl)methanone exerts its effects is primarily related to its electronic structure. The compound can undergo photoexcitation, leading to the generation of excited states that can participate in various photochemical reactions. These excited states can interact with molecular targets, such as DNA or proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo[b,d]furan-2-yl(phenyl)methanone
- Dibenzo[b,d]thiophen-2-yl(4-chlorophenyl)methanone
- Phenyl(thiophen-2-yl)methanone
Uniqueness
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone is unique due to its specific electronic and photophysical properties, which are influenced by the presence of the sulfur atom in the thiophene ring. This imparts distinct reactivity and stability compared to its oxygen-containing analogs, such as dibenzo[b,d]furan-2-yl(phenyl)methanone .
Properties
CAS No. |
6407-30-3 |
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Molecular Formula |
C19H12OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
dibenzothiophen-2-yl(phenyl)methanone |
InChI |
InChI=1S/C19H12OS/c20-19(13-6-2-1-3-7-13)14-10-11-18-16(12-14)15-8-4-5-9-17(15)21-18/h1-12H |
InChI Key |
WAOFLIDKSDENPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)SC4=CC=CC=C43 |
Origin of Product |
United States |
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